molecular formula C24H20N2O2S B14963090 2-(benzylsulfanyl)-5-(diphenylmethyl)-6-hydroxypyrimidin-4(3H)-one

2-(benzylsulfanyl)-5-(diphenylmethyl)-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B14963090
M. Wt: 400.5 g/mol
InChI Key: HHCBYHPBZGSTDQ-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes benzylsulfanyl, diphenylmethyl, and hydroxy groups attached to a dihydropyrimidinone core

Preparation Methods

The synthesis of 2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a benzylthiol.

    Attachment of the Diphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction, where diphenylmethane is used as the alkylating agent in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to remove the hydroxy group or to convert the carbonyl group back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under suitable conditions.

    Electrophilic Aromatic Substitution: The aromatic rings in the diphenylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The molecular pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with similar compounds such as:

The uniqueness of 2-(BENZYLSULFANYL)-5-(DIPHENYLMETHYL)-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

5-benzhydryl-2-benzylsulfanyl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C24H20N2O2S/c27-22-21(20(18-12-6-2-7-13-18)19-14-8-3-9-15-19)23(28)26-24(25-22)29-16-17-10-4-1-5-11-17/h1-15,20H,16H2,(H2,25,26,27,28)

InChI Key

HHCBYHPBZGSTDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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